Cas no 2138247-20-6 (2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-)
![2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- structure](https://ja.kuujia.com/scimg/cas/2138247-20-6x500.png)
2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- 化学的及び物理的性質
名前と識別子
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- 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-
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- インチ: 1S/C12H16N2O/c1-4-12(15)14-11-6-5-8(2)10(7-13)9(11)3/h4-6H,1,7,13H2,2-3H3,(H,14,15)
- InChIKey: COOGHWVEMOBRFP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C(CN)=C1C)(=O)C=C
2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377359-0.1g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 0.1g |
$1572.0 | 2023-03-02 | ||
Enamine | EN300-377359-1.0g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377359-2.5g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 2.5g |
$3501.0 | 2023-03-02 | ||
Enamine | EN300-377359-10.0g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 10.0g |
$7681.0 | 2023-03-02 | ||
Enamine | EN300-377359-0.25g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 0.25g |
$1642.0 | 2023-03-02 | ||
Enamine | EN300-377359-0.5g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 0.5g |
$1714.0 | 2023-03-02 | ||
Enamine | EN300-377359-5.0g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 5.0g |
$5179.0 | 2023-03-02 | ||
Enamine | EN300-377359-0.05g |
N-[3-(aminomethyl)-2,4-dimethylphenyl]prop-2-enamide |
2138247-20-6 | 0.05g |
$1500.0 | 2023-03-02 |
2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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6. Book reviews
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-に関する追加情報
Introduction to 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] (CAS No. 2138247-20-6)
2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] (CAS No. 2138247-20-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This amide derivative, characterized by a propenamide backbone linked to a 3-(aminomethyl)-2,4-dimethylphenyl group, represents an intriguing scaffold for further chemical modifications and biological evaluations.
The molecular structure of 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] incorporates several key functional groups that contribute to its reactivity and potential interactions with biological targets. The presence of the amide group (-CONH-) is a hallmark of many bioactive molecules, often serving as a hinge region or a site for hydrogen bonding interactions. Additionally, the aromatic ring system with substituents at the 2 and 4 positions introduces steric and electronic effects that can modulate the compound's binding affinity and selectivity.
In recent years, there has been a growing interest in developing novel compounds that mimic or modulate the activity of natural products and bioactive peptides. The 3-(aminomethyl)-2,4-dimethylphenyl moiety in this compound provides a versatile platform for such investigations. The amino methyl group (-CH₂NH₂) can participate in various chemical reactions, including coupling reactions with carboxylic acids or heterocyclic compounds, thereby allowing for the synthesis of more complex derivatives. This flexibility makes it an attractive candidate for drug discovery programs targeting enzymes or receptors involved in critical biological pathways.
One of the most compelling aspects of 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] is its potential as a lead compound for therapeutic intervention. Preliminary studies have suggested that amide derivatives with similar structural motifs may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. For instance, the 2,4-dimethylphenyl group has been shown to enhance binding interactions with specific protein targets by introducing hydrophobic contacts and π-stacking interactions. These features are often exploited in the design of small-molecule inhibitors.
The propenamide core itself is a relatively understudied class of compounds compared to more conventional amides. However, recent advances in synthetic methodologies have made it possible to access propenamides with tailored functionalities more efficiently than ever before. This has opened up new avenues for exploring their biological properties. Propenamides are particularly interesting because they can exist as zwitterions under physiological conditions due to the presence of both acidic (carboxylic acid) and basic (amine) functionalities. This zwitterionic nature can influence their solubility, permeability across biological membranes, and overall bioavailability.
From a medicinal chemistry perspective, the synthesis of 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] offers an excellent opportunity to apply modern techniques such as combinatorial chemistry and high-throughput screening to identify more potent analogs. The compound's structure allows for systematic variations at multiple positions, including the amine group on the phenyl ring and the propenamide moiety itself. By introducing different substituents or altering the connectivity between these functional groups, chemists can fine-tune the pharmacological profile of the molecule.
Recent publications have highlighted the importance of aromatic substitution patterns in influencing drug-like properties such as metabolic stability and binding kinetics. In this context, the 2,4-dimethylation pattern on the phenyl ring in 2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] may play a crucial role in determining its interaction with biological targets. Such substitution patterns are known to enhance lipophilicity while maintaining good solubility characteristics—a desirable balance for oral bioavailability.
The aminomethyl group at position 3 of the phenyl ring is particularly noteworthy because it introduces both nucleophilic and basic properties to the molecule. This dual functionality allows for diverse chemical transformations that can be exploited in drug development pipelines. For example, reductive amination reactions can be used to attach additional pharmacophores or to link multiple functional groups together into larger molecules known as polypharmacophores—a strategy that has gained traction in recent years for developing multitarget drugs.
In conclusion,2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl] (CAS No. 2138247-20-6) represents a promising scaffold for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of an amide core with a substituted aromatic ring system provides numerous opportunities for chemical modification and biological evaluation. As interest continues to grow in developing novel therapeutics based on natural product-inspired scaffolds,this compound stands out as a valuable building block worth investigating further.
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